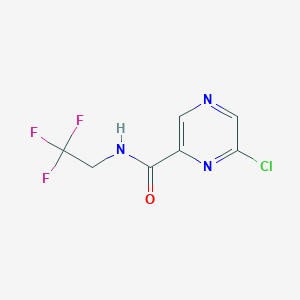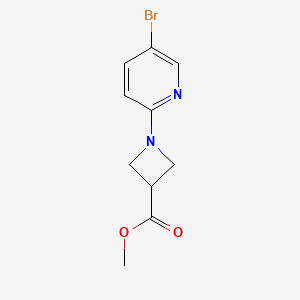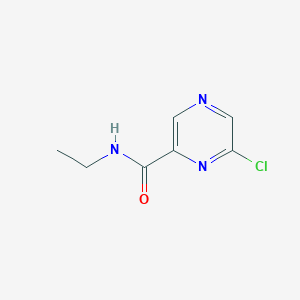
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chloro and trifluoroethyl groups in the molecule suggests potential unique reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine derivatives, such as 6-chloro-pyrazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide using reagents like 2,2,2-trifluoroethylamine under conditions such as the presence of coupling agents (e.g., EDC, DCC) and a base (e.g., triethylamine).
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions.
Amide Bond Formation and Cleavage: The amide bond can be formed or cleaved under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrazine ring.
Amide Bond Reactions: Formation of different amides or cleavage to carboxylic acids and amines.
科学研究应用
6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use as a pesticide or herbicide due to its reactivity and stability.
作用机制
The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The chloro and trifluoroethyl groups may influence its reactivity towards nucleophiles or electrophiles.
相似化合物的比较
Similar Compounds
6-Chloro-pyrazine-2-carboxylic acid: Lacks the trifluoroethyl group, potentially altering its reactivity and biological activity.
2,2,2-Trifluoroethylamine: A simpler compound without the pyrazine ring, used in various synthetic applications.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring, offering a range of reactivities and applications.
Uniqueness
6-Chloro-pyrazine-2-carboxylic acid (2,2,2,2-trifluoro-ethyl)-amide is unique due to the combination of the chloro and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
属性
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-5-2-12-1-4(14-5)6(15)13-3-7(9,10)11/h1-2H,3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBSSKXZQSCFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile](/img/structure/B8162300.png)








